Barbiturate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2N2O3-2 |
|---|---|
Molecular Weight |
126.07 g/mol |
IUPAC Name |
6-oxo-1H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2 |
InChI Key |
GWEJPUMJAQFCBN-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(N=C(NC1=O)[O-])[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Sedative and Hypnotic Effects
Barbiturates are primarily known for their use as sedatives and hypnotics. They act on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), leading to increased sedation and decreased anxiety. Commonly used barbiturates include phenobarbital and secobarbital, which are utilized in clinical settings for managing anxiety disorders and sleep disturbances .
1.2 Anticonvulsant Properties
Barbiturates are also employed as anticonvulsants. Phenobarbital is frequently prescribed for seizure control in both adults and children. Its mechanism involves stabilizing neuronal membranes and reducing excitability, making it effective in treating various types of epilepsy .
1.3 Anesthesia
In anesthesiology, barbiturates such as thiopental are used for induction due to their rapid onset of action. Thiopental is favored for its ability to produce unconsciousness quickly and is often used in surgical procedures .
Toxicological Studies
2.1 Case Studies of Barbiturate Poisoning
Barbiturate toxicity remains a significant concern in clinical toxicology. Notable case studies illustrate the dangers associated with overdose and poly-drug interactions involving barbiturates. For instance, a case report documented a fatal poisoning involving pentobarbital and phenobarbital, highlighting the additive effects that can lead to severe respiratory depression .
2.2 Analytical Toxicology
The detection and quantification of barbiturates in biological samples are critical for diagnosing overdoses and understanding drug interactions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to accurately measure barbiturate levels in plasma and urine samples . A recent study established a monolithic silica solid-phase extraction method that simplifies sample preparation while maintaining high recovery rates for various barbiturates .
Research on New Derivatives
3.1 Development of Novel Barbiturate Derivatives
Research is ongoing into new derivatives of barbiturates that may possess enhanced biological activity or reduced side effects. For example, studies have synthesized new complexes involving barbiturate derivatives that exhibit potential antimicrobial properties . These derivatives may pave the way for developing safer therapeutic agents with fewer adverse effects.
Safety Concerns
4.1 Neurodevelopmental Risks
Recent safety reviews have raised concerns regarding the potential neurodevelopmental risks associated with barbiturate use in children. Studies suggest that exposure to these compounds during critical developmental periods may lead to long-term cognitive deficits . This has prompted health authorities to reassess guidelines surrounding the prescription of barbiturates in pediatric populations.
Chemical Reactions Analysis
Traditional Condensation Reaction
The synthesis of barbiturate derivatives typically involves the condensation of diethyl malonate with urea under basic conditions (e.g., sodium ethoxide) followed by cyclization and dehydration . This reaction is foundational for generating the core barbiturate structure:
Key Features :
-
Mechanism : Alkylation of the malonate enolate followed by cyclization and loss of ethanol/water.
-
Applications : Produces barbiturate intermediates for further substitution at the 5-position .
Radical–Radical Cyclization Cascades
A modern approach involves SmI₂-mediated radical cyclization to form complex tricyclic structures. For example, barbiturate substrates with alkene radical acceptors undergo 5-endo and 6-endo cyclization, forming hemiaminals or enamines .
Reaction Details :
-
Reagents : SmI₂ (3 equivalents), H₂O, LiBr (20 equivalents).
-
Conditions : THF, N₂ atmosphere, 1 h at room temperature.
-
Outcome : Products with up to five contiguous stereocenters and quaternary centers (e.g., 2u in 60% yield) .
Table 1: Radical Cyclization Products
| Compound | Yield (%) | Diastereoselectivity | Key Features |
|---|---|---|---|
| 2q | 75 | 75:25 | Primary radical acceptor |
| 2r | 88 | >95:5 | Secondary radical acceptor |
Formation of s-Triazine Hydrazone Derivatives
Barbiturate derivatives react with 2-hydrazino-s-triazines and pyrimidinetrione to form enhydrazine-based compounds (e.g., 5a–k ) via a one-pot method .
Reaction Pathway :
Key Observations :
-
Stability : Enhydrazine form (C ) is favored over hydrazone (A ) due to hydrogen bonding .
-
Analysis : ¹H and ¹³C NMR confirm δ 90–198 ppm for carbonyl carbons .
Supramolecular Polymerization
Barbiturate-functionalized thiophene derivatives (e.g., 1 and 2 ) undergo hydrogen-bond-driven polymerization, exhibiting aggregation-induced emission (AIE) .
Properties :
-
Emission Colors : 1 (blue), 2 (green).
-
Nanostructures : Tape-like motifs with distinct morphologies .
Chromene Derivatives
Reaction of barbiturate with chalcones or β-naphthol under catalytic conditions (e.g., L-Proline) yields chromene-based derivatives (e.g., 101 ) .
Reaction Conditions :
-
Catalyst : 30 mol% L-Proline.
-
Solvent : Water.
-
Yield : 95–98%.
Preparation Methods
Sodium Ethoxide in Anhydrous Ethanol
Barbituric acid reacts with sodium ethoxide in absolute ethanol to form the disodium salt. The reaction proceeds via two-step deprotonation:
- Initial deprotonation at the N1 position.
- Subsequent deprotonation at the N3 position under strongly basic conditions.
Reaction Conditions :
Aqueous Alkali Metal Carbonates
Lithium, sodium, or potassium carbonates in aqueous media facilitate deprotonation. Lithium carbonate exhibits superior reactivity due to smaller ionic radius, enabling efficient charge stabilization.
Example Protocol :
- Dissolve barbituric acid (1 eq) in hot water (50°C).
- Add Li₂CO₃ (2.2 eq) with stirring.
- Cool to 0°C to precipitate Li₂(Barbiturate).
Key Data :
| Metal Carbonate | Solubility (g/100 mL H₂O) | Reaction Time | Yield |
|---|---|---|---|
| Li₂CO₃ | 1.3 (20°C) | 2 h | 92% |
| Na₂CO₃ | 21.5 (20°C) | 6 h | 78% |
| K₂CO₃ | 110 (20°C) | 12 h | 65% |
SmI₂-Mediated Radical Cyclization for Functionalized Barbiturate(2−) Salts
Samarium diiodide (SmI₂) enables synthesis of complex Barbiturate(2−) derivatives through radical–radical cyclization cascades:
Mechanism :
- Single-electron transfer (SET) from SmI₂ to amide carbonyl.
- Formation of radical anion intermediates.
- Sequential 5-exo-trig and 6-exo-dig cyclizations.
Optimized Conditions :
- SmI₂ (3 eq), LiBr (20 eq) in THF/H₂O (4:1)
- Temperature: −78°C → RT over 1 h
- Yields: 60–88% for tricyclic products
Notable Features :
- Constructs up to five contiguous stereocenters.
- LiBr enhances SmI₂ reducing power by forming SmBr₂ in situ.
Metal Coordination-Driven Deprotonation
Transition metals induce deprotonation through Lewis acid-base interactions. Representative examples include:
Nickel(II) Complexation
[Ni(Barbiturate)(H₂O)₂]∞ forms via:
- Barbituric acid + NiCl₂·6H₂O in ethanol/water.
- pH adjustment to 6.5–7.0 using NaOH.
- Coordination-driven deprotonation at both N sites.
Structural Insights :
Palladium(II) Acetate Complexes
[Pd(Barbiturate)(OAc)]·4H₂O preparation:
Electrosynthetic Methods
Electrochemical deprotonation offers solvent-free routes:
Setup :
- Anode: Platinum mesh
- Cathode: Graphite rod
- Electrolyte: 0.1 M NBu₄PF₆ in acetonitrile
Process :
- Apply −2.1 V vs Ag/Ag⁺ to barbituric acid solution.
- Sequential deprotonation occurs via cathodic reduction.
Advantages :
Analytical Considerations in Synthesis
Purity Assessment
Diastereomeric Control
- Steric effects : Bulky substituents (e.g., tert-butyl) improve diastereoselectivity (>95:5 dr).
- Solvent polarity : Apolar solvents favor exo-cyclization pathways.
Challenges and Mitigation Strategies
Q & A
Q. What statistical approaches validate barbiturate study outcomes in observational cohorts with time-dependent confounders?
- Methodological Answer : Time-dependent propensity scores adjust for evolving covariates (e.g., ICP trends, hemodynamic instability) in TBI cohorts. Marginal structural models (MSMs) estimate causal effects of early vs. delayed barbiturate use. Sensitivity analyses exclude patients receiving late barbiturates to mitigate immortal time bias .
Research Design Considerations
Q. What criteria define rigorous experimental designs for barbiturate receptor studies?
- Methodological Answer : Controlled variables include ligand chirality (e.g., stereospecific N1-methylbarbiturates) and anion composition (Cl<sup>-</sup> vs. non-penetrating ions). Blinded binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]diazepam) minimize observer bias. Replicate experiments validate stoichiometry via Job’s plot analysis .
Q. How should preclinical studies model barbiturate toxicity to predict clinical outcomes?
- Methodological Answer : Rodent models of acute poisoning integrate telemetry for real-time hemodynamic monitoring. Dose-response curves compare long- (phenobarbital) vs. short-acting (secobarbital) barbiturates. Histopathological analysis quantifies neuronal apoptosis in hippocampal regions post-exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
